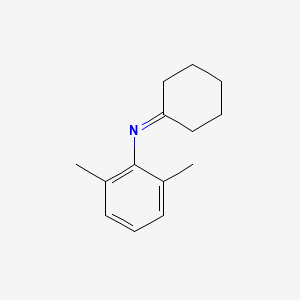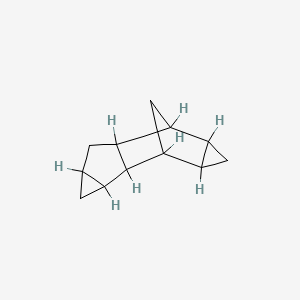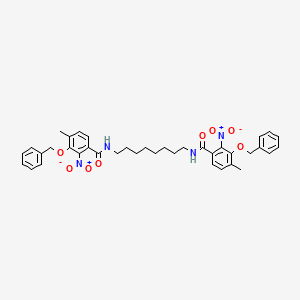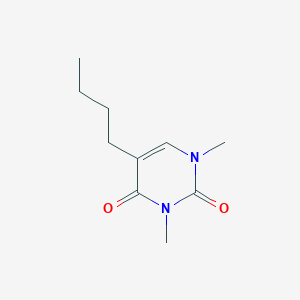
N-(2,6-Dimethylphenyl)cyclohexanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)cyclohexanimine: is an organic compound with the molecular formula C14H19N It is a derivative of cyclohexanone and 2,6-dimethylaniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction can be represented as follows:
Cyclohexanone+2,6-Dimethylaniline→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,6-Dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and azides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,6-Dimethylphenyl)cyclohexanimine is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, this compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
- N-(2,4-Dimethylphenyl)cyclohexanimine
- N-(2,6-Dimethylphenyl)cyclohexanone
- N-(2,6-Dimethylphenyl)cyclohexylamine
Comparison: N-(2,6-Dimethylphenyl)cyclohexanimine is unique due to its specific substitution pattern on the phenyl ring and the presence of the imine group. This structural uniqueness imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, the imine group in this compound allows it to participate in specific reactions that may not be possible with its ketone or amine analogs.
Propiedades
Número CAS |
85385-03-1 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8H,3-5,9-10H2,1-2H3 |
Clave InChI |
MMJFENIZJCSWOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)

![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)


![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

